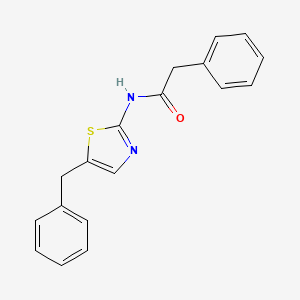

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiazole ring and a phenylacetamide moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Formation of the Phenylacetamide Moiety: The phenylacetamide group can be introduced by reacting the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the thiazole ring or the amide group, potentially leading to the formation of thiazolidine or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or phenylacetamide positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically used.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Thiazolidine, amine derivatives.

Substitution: Various substituted thiazole or phenylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have shown that derivatives of phenylacetamide, including N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, exhibit notable antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth.

Key Findings:

- In a study focused on phenylacetamide derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against selected pathogens .

- The compound's structure allows it to target bacterial DNA topoisomerases, which are crucial for bacterial survival and replication .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | E. coli | 0.64 |

| 2 | S. aureus | 1.25 |

| 3 | P. aeruginosa | 5.65 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various derivatives have shown promising cytotoxic effects against different cancer cell lines.

Case Studies:

- In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Structure–activity relationship (SAR) analyses indicated that substituents on the phenyl ring significantly influence the anticancer activity of the compound .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| A | MCF-7 | 0.28 |

| B | A549 | 0.52 |

| C | SK-MEL-2 | 4.27 |

Future Directions and Conclusion

The ongoing research into this compound highlights its potential as a lead compound for developing new antibacterial and anticancer agents. Further studies are necessary to explore its pharmacokinetics, toxicity profiles, and therapeutic efficacy in vivo.

Wirkmechanismus

The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets and pathways:

Antimicrobial Activity: The compound may inhibit the synthesis of essential proteins or enzymes in microbial cells.

Antineoplastic Activity: It could interfere with cell division and induce apoptosis (programmed cell death) in cancer cells.

Vergleich Mit ähnlichen Verbindungen

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide can be compared with other thiazole derivatives such as:

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has a chloro group instead of a phenyl group, which may alter its reactivity and biological activity.

1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: This compound contains an azo group and a naphthalene moiety, giving it different chemical and physical properties.

Biologische Aktivität

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes various research findings on its biological activity, mechanisms of action, and comparative efficacy with similar compounds.

The primary biological activity of this compound is its cytotoxic effect on specific tumor cell lines. The compound interacts with tumor cells, leading to their death through several biochemical pathways. Notably, it has been observed to induce single-strand breaks in DNA , contributing to its cytotoxic properties.

Targeted Tumor Cell Lines

Research indicates that this compound exhibits differential toxicity towards various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The thiazole moiety in this compound is crucial for its biological activity. Thiazole derivatives are known for their ability to interact with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against other thiazole derivatives:

| Compound Name | Structure | IC50 (µM) | Efficacy |

|---|---|---|---|

| This compound | Structure | 0.794 (breast cancer) | High |

| N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide | Chloro group instead of phenyl | Not specified | Moderate |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol | Azo group and naphthalene moiety | Not specified | Variable |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells. For example:

- HeLa Cells : Exhibited significant apoptotic cell death with IC50 values lower than those of established chemotherapeutics like sorafenib .

- MCF-7 Cells : The compound showed selective cytotoxicity with an IC50 value of approximately 0.794 µM, indicating potent activity against breast cancer cells .

Apoptosis Induction

Flow cytometry analysis has confirmed that treatment with this compound results in:

Eigenschaften

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXOJOKTHRKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.